molecular formula C7H3BrFIO2 B13975478 3-Bromo-2-fluoro-5-iodobenzoic acid

3-Bromo-2-fluoro-5-iodobenzoic acid

Cat. No.: B13975478
M. Wt: 344.90 g/mol
InChI Key: MQOQPSMGEAEXQU-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-5-iodobenzoic acid is a halogenated benzoic acid derivative It is characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring, along with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoro-5-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors One common method includes the halogenation of benzoic acid derivatives

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoro-5-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds.

    Reduction and Oxidation: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide, potassium fluoride, and bromine can be used under appropriate conditions.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

    Reduction and Oxidation: Reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

3-Bromo-2-fluoro-5-iodobenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoro-5-iodobenzoic acid depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved are determined by the nature of the reactions and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-iodobenzoic acid
  • 2-Fluoro-5-iodobenzoic acid
  • 4-Bromo-2-fluorobenzoic acid

Uniqueness

3-Bromo-2-fluoro-5-iodobenzoic acid is unique due to the simultaneous presence of bromine, fluorine, and iodine atoms on the benzene ring. This combination of halogens imparts distinct chemical reactivity and properties, making it valuable for specific synthetic applications that other similar compounds may not achieve.

Properties

Molecular Formula

C7H3BrFIO2

Molecular Weight

344.90 g/mol

IUPAC Name

3-bromo-2-fluoro-5-iodobenzoic acid

InChI

InChI=1S/C7H3BrFIO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)

InChI Key

MQOQPSMGEAEXQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Br)I

Origin of Product

United States

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